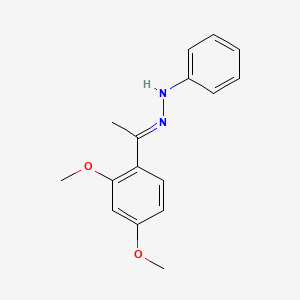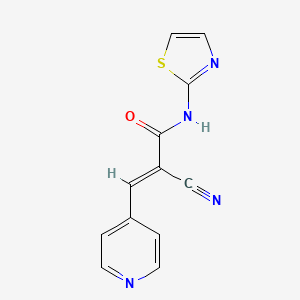![molecular formula C17H18N2O3 B5718447 3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)
3-methoxy-N-[4-(propionylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[4-(propionylamino)phenyl]benzamide, also known as MPB, is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
3-methoxy-N-[4-(propionylamino)phenyl]benzamide inhibits HDAC activity by binding to the enzyme and preventing it from removing acetyl groups from histones. This leads to an increase in histone acetylation, which is associated with increased gene expression. 3-methoxy-N-[4-(propionylamino)phenyl]benzamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
3-methoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce cell cycle arrest, and promote apoptosis. 3-methoxy-N-[4-(propionylamino)phenyl]benzamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-methoxy-N-[4-(propionylamino)phenyl]benzamide in lab experiments is its specificity for HDAC inhibition. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of HDAC in various biological processes. However, one limitation is the lack of selectivity for specific HDAC isoforms, which can make it difficult to determine the specific role of individual HDACs in biological processes.
Orientations Futures
There are several future directions for the use of 3-methoxy-N-[4-(propionylamino)phenyl]benzamide in scientific research. One area of interest is the development of more selective HDAC inhibitors that can target specific HDAC isoforms. Another area of interest is the use of 3-methoxy-N-[4-(propionylamino)phenyl]benzamide in combination with other therapies to enhance their efficacy. Additionally, 3-methoxy-N-[4-(propionylamino)phenyl]benzamide has potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases, and further research is needed to explore its clinical potential.
Conclusion:
In conclusion, 3-methoxy-N-[4-(propionylamino)phenyl]benzamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It inhibits HDAC activity, induces apoptosis in cancer cells, and improves cognitive function in animal models of neurodegenerative diseases. While it has some limitations, its specificity for HDAC inhibition makes it a useful tool for studying the role of HDAC in various biological processes. There are several future directions for the use of 3-methoxy-N-[4-(propionylamino)phenyl]benzamide in scientific research, including the development of more selective HDAC inhibitors and the exploration of its clinical potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-[4-(propionylamino)phenyl]benzamide involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This is then reacted with 4-aminobenzoylpropionamide to form 3-methoxy-N-[4-(propionylamino)phenyl]benzamide. The final product is purified through recrystallization.
Applications De Recherche Scientifique
3-methoxy-N-[4-(propionylamino)phenyl]benzamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. 3-methoxy-N-[4-(propionylamino)phenyl]benzamide has also been used to study the role of HDAC in cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
3-methoxy-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(20)18-13-7-9-14(10-8-13)19-17(21)12-5-4-6-15(11-12)22-2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHJDDSYCZANDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-(propanoylamino)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)








